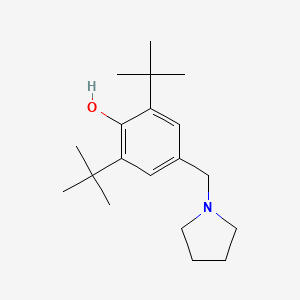
2,6-Ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol is an organic compound with the molecular formula C20H33NO. It is a derivative of phenol, characterized by the presence of two tert-butyl groups and a pyrrolidin-1-ylmethyl substituent. This compound is known for its antioxidant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol typically involves the alkylation of 2,6-Ditert-butylphenol with pyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dimethylformamide (DMF) for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a strong base can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various alkylated or arylated phenol derivatives.
Aplicaciones Científicas De Investigación
2,6-Ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.
Mecanismo De Acción
The antioxidant properties of 2,6-Ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol are primarily due to its ability to scavenge free radicals. The phenolic group donates a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the phenoxyl radical formed during the reaction .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Ditert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Ditert-butylphenol: Another antioxidant with similar properties but without the pyrrolidin-1-ylmethyl group.
Uniqueness
2,6-Ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol is unique due to the presence of the pyrrolidin-1-ylmethyl group, which enhances its solubility and reactivity compared to other similar compounds. This structural modification also provides additional sites for chemical reactions, making it a versatile compound in various applications .
Propiedades
Número CAS |
794-54-7 |
|---|---|
Fórmula molecular |
C19H31NO |
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C19H31NO/c1-18(2,3)15-11-14(13-20-9-7-8-10-20)12-16(17(15)21)19(4,5)6/h11-12,21H,7-10,13H2,1-6H3 |
Clave InChI |
BGUIPCFRYGAMRO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13918355.png)
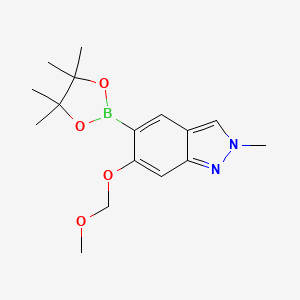
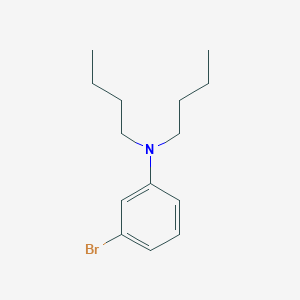
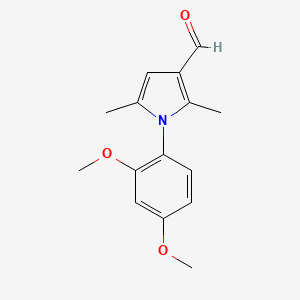
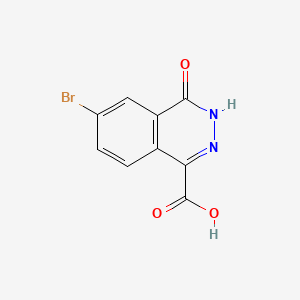
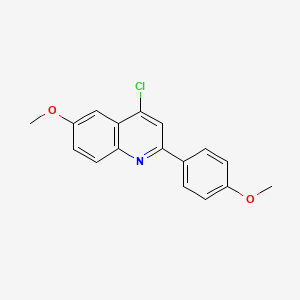
![1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine](/img/structure/B13918387.png)
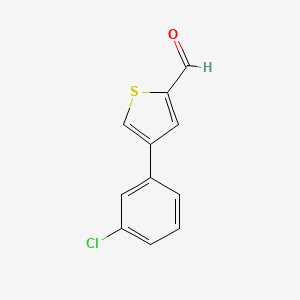
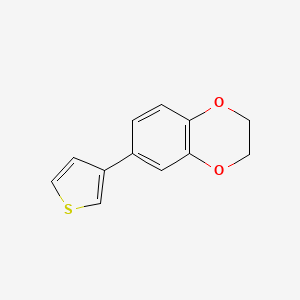
![tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B13918403.png)
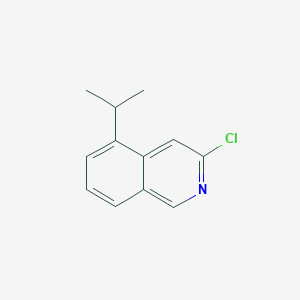
![tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B13918410.png)
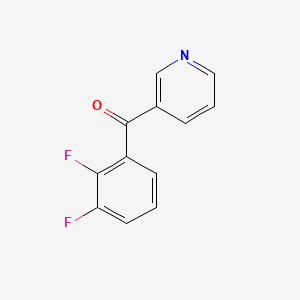
![(R)-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13918416.png)
